

Application Notes and Protocols for Measuring Panobinostat Release from Nanoparticle Formulations

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Compound of Interest		
Compound Name:	NI-Pano	
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Introduction

Panobinostat is a potent pan-histone deacetylase (HDAC) inhibitor approved for the treatment of multiple myeloma.[1] Its mechanism of action involves the epigenetic modulation of gene expression, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] The encapsulation of panobinostat into nanoparticle (NP) delivery systems, such as the conceptual "NI-Pano," aims to enhance its therapeutic index by improving solubility, controlling its release profile, and potentially enabling targeted delivery.

This document provides detailed application notes and protocols for the in vitro measurement of panobinostat release from nanoparticle formulations. Accurate characterization of the drug release kinetics is a critical quality attribute for assessing the safety, efficacy, and batch-to-batch consistency of nanomedicines.[3] The protocols herein describe two widely accepted methods: the dialysis membrane method and the sample and separate method using centrifugal ultrafiltration. Furthermore, analytical procedures for the quantification of released panobinostat using High-Performance Liquid Chromatography (HPLC) are detailed.

Signaling Pathway of Panobinostat Action

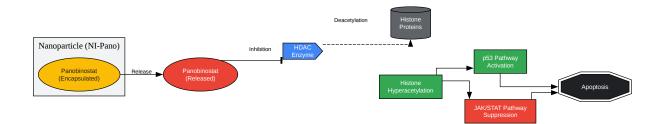


Methodological & Application

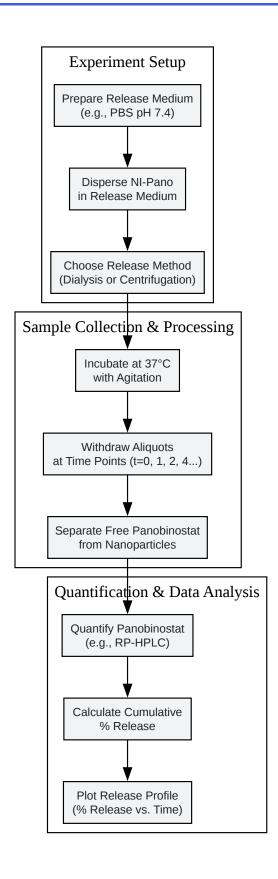
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Upon release from the nanoparticle carrier, panobinostat exerts its therapeutic effect by inhibiting HDAC enzymes. This action leads to the hyperacetylation of histone proteins, altering chromatin structure and reactivating the transcription of tumor suppressor genes. Key signaling pathways affected include the activation of the p53 pathway and the suppression of the JAK/STAT pathway, ultimately culminating in apoptosis of the cancer cell.[4]









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